molecular formula C8H18N2 B1463076 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine CAS No. 938458-86-7

1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine

Cat. No.: B1463076
CAS No.: 938458-86-7
M. Wt: 142.24 g/mol
InChI Key: VOBHWILMARPNBN-UHFFFAOYSA-N
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Description

1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine is a heterocyclic amine compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . This compound is characterized by a pyrrolidine ring substituted with two methyl groups at positions 1 and 3, and an N-methylmethanamine group at position 1. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 1,3-dimethylpyrrolidine with formaldehyde and methylamine under acidic conditions. The reaction typically proceeds as follows:

    Step 1: 1,3-Dimethylpyrrolidine is reacted with formaldehyde in the presence of an acid catalyst to form an intermediate iminium ion.

    Step 2: The iminium ion is then reduced by methylamine to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, alkoxides, and amines.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines derived from the reduction of the N-methyl group.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine can be compared with other similar compounds, such as:

    1-(1-Isobutylpyrrolidin-3-yl)methanamine: Similar structure but with an isobutyl group instead of a dimethyl group.

    1-(3-Methoxypropyl)pyrrolidin-3-yl]methanamine: Contains a methoxypropyl group instead of a dimethyl group.

    1-(3-Methylisoxazol-5-yl)methanamine: Features an isoxazole ring instead of a pyrrolidine ring.

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-(1,3-dimethylpyrrolidin-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(6-9-2)4-5-10(3)7-8/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBHWILMARPNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672374
Record name 1-(1,3-Dimethylpyrrolidin-3-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938458-86-7
Record name 1-(1,3-Dimethylpyrrolidin-3-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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